Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Signal Transduction: May interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
Methyl furan-2-carboxylate: A simpler derivative used in various organic syntheses.
Uniqueness
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14O6 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3 |
InChI Key |
QJDZVWNWBRIVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC |
Origin of Product |
United States |
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